![molecular formula C24H19F2N3O3S2 B2446115 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide CAS No. 954012-46-5](/img/structure/B2446115.png)
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide
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Description
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide, also known as BMS-777607, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first synthesized by Bristol-Myers Squibb and has been extensively studied for its inhibitory effects on cancer cell growth and metastasis.
Scientific Research Applications
- Application : The compound 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been designed as a high-affinity and selective inhibitor of CAIX. It binds to CAIX with an extremely high affinity (Kd = 0.12 nM) and exhibits more than 100-fold selectivity over other CA isozymes. This selective inhibition could be harnessed for targeted cancer therapy .
- Application : Although not directly related to the compound , indole derivatives have been synthesized and screened for anti-HIV activity. Further exploration of similar structural motifs may reveal potential antiviral properties .
- Application : While not specifically studied for the compound mentioned, thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines. Further investigation could explore the potential antitumor effects of related compounds .
Carbonic Anhydrase Inhibition
Anti-HIV Activity
Cytotoxicity and Antitumor Activity
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-29(14-16-5-3-2-4-6-16)34(31,32)19-10-7-17(8-11-19)23(30)28-24-27-22(15-33-24)20-12-9-18(25)13-21(20)26/h2-13,15H,14H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGYIOPPOBDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide |
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